molecular formula C20H15NO B143589 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol CAS No. 137848-28-3

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

Cat. No. B143589
Key on ui cas rn: 137848-28-3
M. Wt: 285.3 g/mol
InChI Key: HIXQCPGXQVQHJP-UHFFFAOYSA-N
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Patent
US06380392B1

Procedure details

To a 125 mL Teflon lined autoclave was added 5 g (17.5 mmol) of 1,1′-bi-2-naphthol, 23.47 g (175 mmol) of (NH4)2SO3H2O and 65 mL of concentrated aqueous ammonia. The mixture was heated in an oil-bath to 200° C. for 5 days, then cooled down to ambient temperature and filtered. The resulting solid was washed with water followed by recrystallization from benzene to afford 4.52 g (15.8 mmol, 91%) of pure 2-amino-2′-hydroxy-1,1′-binaphthyl. Enantiomerically pure NOBIN can be obtained by the resolution methods reported in the literature (Ding, K.; Wang, Y.; Yun, H.; Lin, J.; Wu, Y.; Terada, M.; Okubs, Y.; Mikami, K.; Chem. Eur. J. 1999, 5, 1734-1737).
[Compound]
Name
Teflon
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2SO3H2O
Quantity
23.47 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][C:9](O)=[C:10]([C:11]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[CH:14]=[CH:13][C:12]=3[OH:21])[C:4]2=[CH:3][CH:2]=1.[NH3:23]>>[NH2:23][C:9]1[CH:8]=[CH:7][C:5]2[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=2)[C:10]=1[C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][C:12]=1[OH:21]

Inputs

Step One
Name
Teflon
Quantity
125 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Name
(NH4)2SO3H2O
Quantity
23.47 g
Type
reactant
Smiles
Name
Quantity
65 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting solid was washed with water
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from benzene

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.8 mmol
AMOUNT: MASS 4.52 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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